molecular formula C6H5BrN4 B1381524 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1803591-11-8

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1381524
CAS No.: 1803591-11-8
M. Wt: 213.03 g/mol
InChI Key: VPJOHTPDOPQINJ-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-bromo-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used in the presence of ligands like triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl or alkyne-containing compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of the target proteins, leading to downstream effects on cellular signaling pathways. For example, inhibition of tropomyosin receptor kinases can result in reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6th position.

    6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a chlorine atom instead of bromine.

    6-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a fluorine atom instead of bromine.

Uniqueness

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be used as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJOHTPDOPQINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-11-8
Record name 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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